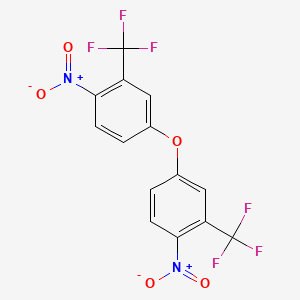
Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- is a chemical compound with the molecular formula C14H6F6N2O5 It is characterized by the presence of nitro and trifluoromethyl groups attached to a benzene ring, connected through an oxygen bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- typically involves a multi-step process. One common method starts with the nitration of 1-chloro-4-nitro-2-(trifluoromethyl)benzene to form the corresponding nitro compound. This is followed by a nucleophilic substitution reaction where the nitro compound reacts with a suitable nucleophile to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
科学研究应用
Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The nitro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in different applications .
相似化合物的比较
- Benzene, 1-nitro-3-(trifluoromethyl)-
- Benzene, 1,4-bis(trifluoromethyl)-
- Benzene, 1,3-bis(trifluoromethyl)-
Comparison: Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- is unique due to the presence of an oxygen bridge connecting two benzene rings, each substituted with nitro and trifluoromethyl groups. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds that lack the oxygen bridge or have different substitution patterns .
属性
CAS 编号 |
145854-47-3 |
|---|---|
分子式 |
C14H6F6N2O5 |
分子量 |
396.20 g/mol |
IUPAC 名称 |
1-nitro-4-[4-nitro-3-(trifluoromethyl)phenoxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H6F6N2O5/c15-13(16,17)9-5-7(1-3-11(9)21(23)24)27-8-2-4-12(22(25)26)10(6-8)14(18,19)20/h1-6H |
InChI 键 |
RUAXZKJZFYCDQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


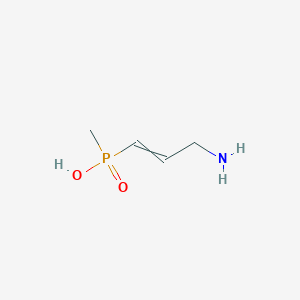
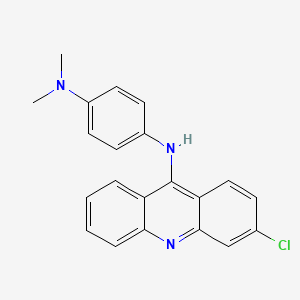
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)


![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
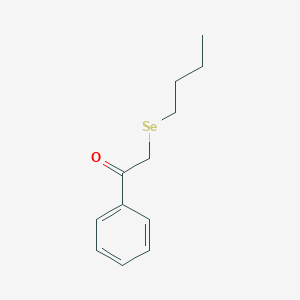
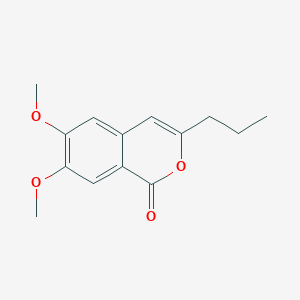

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)


